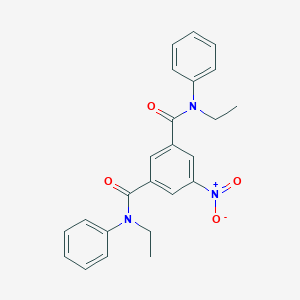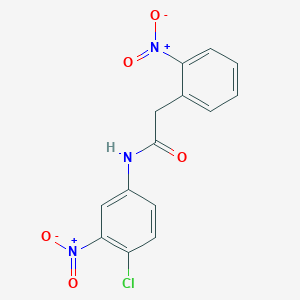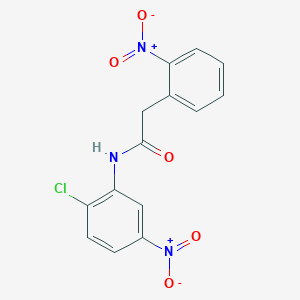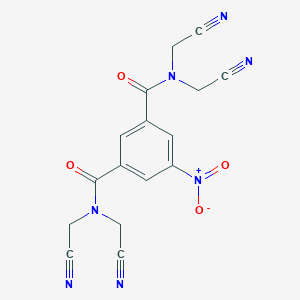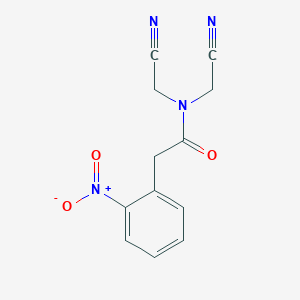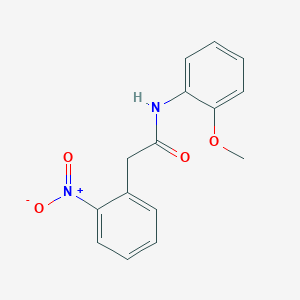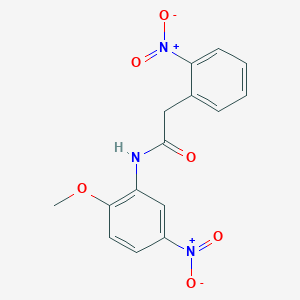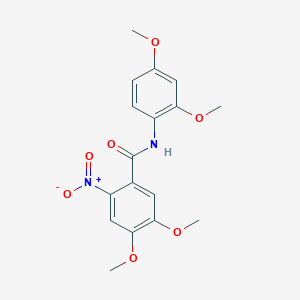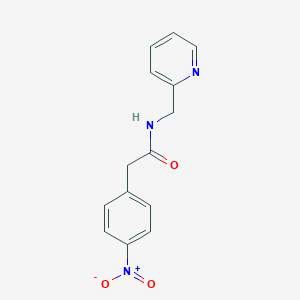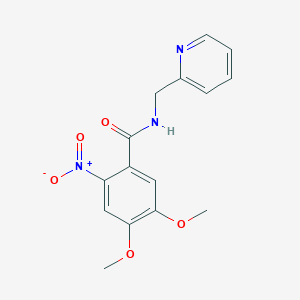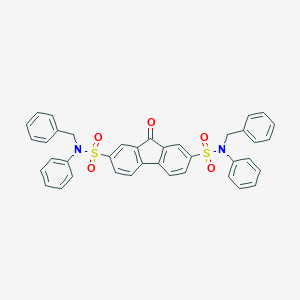
N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a fluorene backbone with sulfonamide groups and phenylmethyl substituents, which may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” typically involves multi-step organic reactions. The starting materials may include fluorene derivatives, sulfonyl chlorides, and amines. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
“N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound may be investigated for its potential interactions with biomolecules, such as proteins and nucleic acids. Its sulfonamide groups could play a role in enzyme inhibition or other biological activities.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. Sulfonamide derivatives are known for their antibacterial properties, and this compound could be evaluated for similar activities or other pharmacological effects.
Industry
In industrial applications, “this compound” may be used as an intermediate in the production of dyes, polymers, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” depends on its specific interactions with molecular targets. The sulfonamide groups may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorene backbone could also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” include other fluorene derivatives and sulfonamide-containing molecules. Examples include:
- 9-fluorenone
- N-phenylsulfonamide
- Bis(phenylmethyl)sulfonamide
Uniqueness
The uniqueness of “this compound” lies in its combination of a fluorene backbone with sulfonamide groups and phenylmethyl substituents. This specific arrangement of functional groups may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C39H30N2O5S2 |
|---|---|
Molecular Weight |
670.8g/mol |
IUPAC Name |
2-N,7-N-dibenzyl-9-oxo-2-N,7-N-diphenylfluorene-2,7-disulfonamide |
InChI |
InChI=1S/C39H30N2O5S2/c42-39-37-25-33(47(43,44)40(31-17-9-3-10-18-31)27-29-13-5-1-6-14-29)21-23-35(37)36-24-22-34(26-38(36)39)48(45,46)41(32-19-11-4-12-20-32)28-30-15-7-2-8-16-30/h1-26H,27-28H2 |
InChI Key |
MEEZUCVRVPYZFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)S(=O)(=O)N(CC6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)S(=O)(=O)N(CC6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



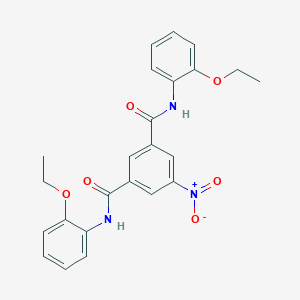
![N-(4-chlorophenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B408849.png)
